Acetonyltriphenylphosphonium chloride
Overview
Description
Acetonyltriphenylphosphonium chloride is an organic compound with the molecular formula C21H20ClOP. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is known for its role in Wittig reactions, where it acts as a phosphonium ylide precursor .
Mechanism of Action
Target of Action
It is known to be used as a reagent in c-c bond formation reactions , suggesting that its targets could be various organic compounds that undergo such reactions.
Mode of Action
Given its role in c-c bond formation , it can be inferred that it likely interacts with its targets by facilitating the formation of new carbon-carbon bonds. This could involve acting as a catalyst or intermediate in these reactions.
Biochemical Pathways
Considering its role in c-c bond formation , it likely plays a role in various organic synthesis pathways where such bond formations are required.
Result of Action
The result of acetonyltriphenylphosphonium chloride’s action is the formation of new C-C bonds in target molecules . This can lead to the synthesis of new organic compounds or the modification of existing ones, depending on the specific reaction context.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be hygroscopic and soluble in hot water , suggesting that its activity could be affected by humidity and temperature. Additionally, it should be stored below +30°C , indicating that higher temperatures could potentially impact its stability or efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetonyltriphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with acetonyl chloride. The reaction typically takes place in an inert atmosphere to prevent moisture from affecting the yield. The product is then purified through recrystallization from solvents such as chloroform and benzene .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in bulk and stored under inert conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Acetonyltriphenylphosphonium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphine oxides.
Reduction: It can be reduced to form phosphonium ylides, which are key intermediates in Wittig reactions.
Substitution: The chloride ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides and amines are used under mild conditions.
Major Products Formed:
Wittig Reactions: The major products are alkenes formed through the reaction of phosphonium ylides with carbonyl compounds.
Phosphine Oxides: Formed through oxidation reactions.
Scientific Research Applications
Acetonyltriphenylphosphonium chloride has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Biology: The compound is used to investigate the antimycobacterial activities of various quinolones.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes
Comparison with Similar Compounds
- Methoxymethyltriphenylphosphonium chloride
- Ethoxymethyltriphenylphosphonium chloride
- (Triphenylphosphoranylidene)acetaldehyde
Comparison: Acetonyltriphenylphosphonium chloride is unique due to its specific reactivity in Wittig reactions, where it forms stable ylides that are highly effective in forming carbon-carbon double bonds. Compared to similar compounds, it offers better stability and higher yields in these reactions .
Properties
IUPAC Name |
2-oxopropyl(triphenyl)phosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20OP.ClH/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMZZEBAJZJERT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50924520 | |
Record name | (2-Oxopropyl)(triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50924520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235-21-8 | |
Record name | Phosphonium, (2-oxopropyl)triphenyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetonyltriphenylphosphonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetonyltriphenylphosphonium chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6741 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | (2-Oxopropyl)(triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50924520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetonyltriphenylphosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.613 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Acetonyltriphenylphosphonium chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WP8HJ7H8U | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of acetonyltriphenylphosphonium chloride in forming metal complexes?
A1: this compound acts as a bulky cation in the formation of metal complexes. [, ] This is demonstrated in both studies where it reacts with metal chlorides (CoCl2 [] and RuCl3 []) to form salts with tetrahedral metal anions. The bulky phosphonium cation likely influences the crystal packing and overall stability of the resulting complexes.
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